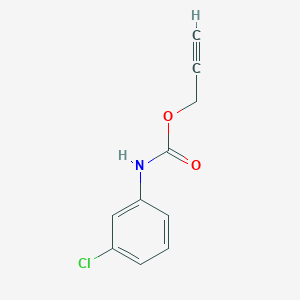

2-propyn-1-yl (3-chlorophenyl)carbamate

Description

Contextualization of Carbamate (B1207046) Chemistry in Contemporary Research

The carbamate functional group, characterized by an ester and an amide linkage to the same carbonyl group, is a privileged structure in modern chemistry. nih.govnih.gov Its unique properties have established it as a critical component in fields ranging from materials science to medicinal chemistry. acs.orgresearchgate.net

The history of carbamates in science began with the isolation of the natural product physostigmine (B191203) from Calabar beans in the 19th century. nih.govmhmedical.com Physostigmine, a methyl carbamate ester, was initially used to treat glaucoma, marking the first recognition of the biological activity of this chemical class. nih.govmhmedical.com The subsequent synthesis of carbamate derivatives led to a significant expansion of their applications. In 1959, carbaryl (B1668338) was introduced as the first carbamate pesticide, and since then, this class of compounds has been widely used in agriculture as insecticides, herbicides, and fungicides. nih.gov

In contemporary chemical sciences, carbamates are indispensable. They serve as essential protecting groups for amines in organic synthesis, particularly in peptide chemistry. acs.orgnih.gov The stability of the carbamate bond, coupled with its ability to participate in hydrogen bonding, makes it a valuable structural motif in drug design. nih.govnih.gov Carbamate derivatives are integral to numerous approved drugs for treating a wide array of diseases, including cancer, epilepsy, and Alzheimer's disease. nih.govresearchgate.net Furthermore, they are foundational monomers in the production of polyurethanes, a major class of polymers. wikipedia.org

Carbamates are formally derivatives of the unstable carbamic acid and possess the general structure R²R³N-C(=O)O-R¹. The academic and industrial interest in specific carbamates is largely determined by the nature of the R¹, R², and R³ substituents. nih.gov These substituents define the various subclasses and their properties.

N-Aryl and N-Alkyl Carbamates: The nature of the group attached to the nitrogen atom is crucial. N-phenyl carbamates, for example, are a well-established class of herbicides. nih.govwikipedia.org N-methyl carbamates are common in insecticides and pharmaceuticals. nih.gov

Carbamate Esters: The alcohol moiety (R¹) significantly influences the compound's reactivity and biological activity. Simple alkyl esters are common in pesticides, while more complex esters are explored in drug design to modulate pharmacokinetic properties. nih.govnih.gov

Thiocarbamates and Dithiocarbamates: The replacement of one or both oxygen atoms with sulfur gives rise to thiocarbamates and dithiocarbamates, respectively. nih.gov These subclasses have distinct chemical reactivity and are investigated for applications in agriculture and as ligands in coordination chemistry.

Quaternary and Bisquaternary Carbamates: Certain carbamates containing quaternary ammonium (B1175870) groups have been studied for their high biological potency and are classified as carbamate nerve agents. researchgate.netnih.gov

The academic relevance of these subclasses stems from their diverse chemical and physical properties, including their stability, polarity, and ability to act as hydrogen bond donors and acceptors. nih.govmetu.edu.tr

The investigation into new carbamate structures is driven by the need for molecules with tailored properties. In medicinal chemistry, the carbamate group is often used as a stable bioisostere for the more labile peptide bond, enhancing a drug molecule's resistance to metabolic degradation. nih.govresearchgate.net By systematically modifying the substituents on the carbamate's nitrogen and oxygen termini, researchers can fine-tune a compound's biological activity, stability, and ability to cross cell membranes. nih.gov

The synthesis of novel carbamates is also crucial for developing new materials. For instance, incorporating specific carbamate structures can lead to polymers with unique thermal or optical properties. metu.edu.tr In organic synthesis, the development of new carbamate-forming reactions, such as those using carbon dioxide as a C1 source, is an active area of research aimed at creating safer and more sustainable chemical processes. rsc.orgacs.org The quest for new pesticides with improved selectivity and environmental profiles also fuels the exploration of new carbamate derivatives. researchgate.netresearchwithnj.com This continuous investigation allows chemists to generate vast libraries of compounds for screening and to develop molecules designed for specific, highly controlled functions. acs.org

Rationale for Focused Investigation of 2-propyn-1-yl (3-chlorophenyl)carbamate

The compound this compound is a specific molecule designed for targeted scientific inquiry. While not a widely commercialized product, its structure suggests clear hypotheses that drive its synthesis and study.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3004-45-3 chemnet.com |

| Molecular Formula | C₁₀H₈ClNO₂ chemnet.com |

| Molecular Weight | 209.63 g/mol chemnet.com |

| IUPAC Name | prop-2-yn-1-yl (3-chlorophenyl)carbamate chemnet.com |

The rationale for designing and studying this compound can be understood by dissecting its molecular architecture. The structure combines a well-understood bioactive core with a synthetically versatile functional group, leading to two primary research hypotheses.

Hypothesis 1: Exploration of Modified Biological Activity. The compound is a structural analog of the widely used herbicide and plant growth regulator Chlorpropham (B1668850) (isopropyl (3-chlorophenyl)carbamate). wikipedia.orgchemimpex.com Both molecules share the N-(3-chlorophenyl)carbamate core, which is known to be responsible for biological effects, including, in the case of Chlorpropham, endocrine-disrupting potential through interaction with the human androgen receptor. nih.gov The primary structural difference is the replacement of Chlorpropham's isopropyl group with a 2-propyn-1-yl (propargyl) group.

The central hypothesis is that this modification will alter the molecule's biological activity. The size, shape, and electronic properties of the propargyl group compared to the isopropyl group could change how the molecule fits into biological targets, potentially leading to enhanced, reduced, or entirely new bioactivities. Research on this compound would aim to test its efficacy as a potential herbicide or plant growth regulator and to understand how this specific structural change impacts its mechanism of action at a molecular level.

Hypothesis 2: Application as a Synthetically Versatile Chemical Probe. The most significant feature of the 2-propyn-1-yl group is its terminal alkyne. In modern organic chemistry, terminal alkynes are exceptionally useful functional handles. They are key participants in highly reliable and efficient reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry."

This suggests a second major hypothesis: this compound is designed not as an end-product but as a versatile building block or chemical probe. The alkyne group allows the carbamate to be easily and selectively linked to other molecules (e.g., biomolecules, polymers, or surfaces) that have a complementary azide (B81097) group. This would enable its use in a variety of research contexts, such as:

Probing biological systems: Attaching the carbamate to a fluorescent tag or an affinity label to identify its cellular targets.

Creating novel materials: Using it as a monomer for the synthesis of functional polymers or for modifying surfaces to alter their properties. metu.edu.tr

This compound occupies a strategic position at the intersection of several key areas of carbamate research. It bridges the gap between classical agricultural chemistry and modern synthetic chemistry.

Table 2: Structural Comparison with Chlorpropham

| Compound | Structure | Ester Group | Key Feature |

|---|---|---|---|

| Chlorpropham | CC(C)OC(=O)NC1=CC(=CC=C1)Cl | Isopropyl | Well-studied herbicide wikipedia.org |

| This compound | C#CCOc(=O)Nc1cccc(Cl)c1 | Propargyl | Synthetically versatile alkyne handle |

As an analog of Chlorpropham, it belongs to the family of N-phenyl carbamate herbicides. wikipedia.orgtaylorandfrancis.com However, unlike its simpler predecessor, its design incorporates a functional group geared towards further, specific chemical transformations. This places it within a more modern class of "functionalized carbamates," where the core structure is deliberately equipped with a reactive site for subsequent synthetic manipulation. nih.govmetu.edu.tr This represents a strategic evolution in compound design, moving from molecules with a single, fixed function to versatile platforms that can be adapted for a multitude of advanced applications in chemical biology, materials science, and drug discovery.

Review of Prior Research on Structurally Analogous Propynyl (B12738560) and Chlorophenyl Carbamates

An examination of existing literature on carbamates bearing either a propynyl or a chlorophenyl moiety reveals established synthetic routes, key structural features influencing activity, and identified biological targets. This prior research is crucial for predicting the characteristics and potential applications of this compound.

The synthesis of carbamates can be achieved through various methods, with the reaction of an isocyanate with an alcohol being a common and commercially significant approach. wikipedia.org Other methods include the reaction of chloroformates with amines or the use of phosgene (B1210022) and its derivatives, though the latter involves toxic reagents. nih.gov

Propynyl Carbamates: The synthesis of propargyl carbamates has been explored using different catalytic systems. One notable method involves the rhodium-catalyzed transfer of a carbamate to a sulfoxide. acs.orgnih.gov In the synthesis of propargyl sulfoximine (B86345) carbamates, initial attempts using Rh₂(OAc)₄ resulted in a low yield of 24%. However, optimization of the reaction conditions, including the use of the Rh₂(esp)₂ catalyst, significantly improved yields to as high as 93% for certain substrates. acs.orgnih.gov Another approach for producing high-purity propargyl n-butyl carbamate involves the gas-phase reaction of n-butyl isocyanate and propargyl alcohol, followed by purification using a polymeric membrane, achieving yields of up to 99.5%. google.com

Chlorophenyl Carbamates: The synthesis of aryl carbamates, including those with a chlorophenyl group, can be achieved through several routes. A process for synthesizing aromatic carbamates from an amine and dialkyl carbonate in the presence of a mixed metal oxide catalyst has been reported with yields ranging from 60% to 99%. google.com Nickel-catalyzed amination of aryl carbamates has also been developed, providing a broad scope for producing various derivatives. rsc.org For the synthesis of (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate, a process involving the reaction of an alcohol with a carbonyl compound followed by deprotection has been patented, with an increased yield of 91.6% reported after process optimization. mdpi.com

Table 1: Selected Synthetic Methodologies for Propynyl and Chlorophenyl Carbamates

| Carbamate Type | Synthetic Method | Catalyst/Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Propargyl Sulfoximine Carbamate | Rhodium-catalyzed carbamate transfer | Rh₂(esp)₂ | Up to 93% | acs.orgnih.gov |

| Propargyl n-butyl Carbamate | Gas-phase reaction | n-butyl isocyanate, propargyl alcohol | Up to 99.5% | google.com |

| Aromatic Carbamate | Reaction of amine and dialkyl carbonate | Binary or ternary mixed metal oxide | 60-99% | google.com |

| (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate | Reaction of alcohol with carbonyl compound | Sulfuric acid | 91.6% | mdpi.com |

The biological activity of carbamates is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the impact of different functional groups on the efficacy of these compounds. nih.gov

Chlorophenyl Carbamates: In the case of herbicidal carbamates, the substitution pattern on the phenyl ring is a major determinant of activity. Studies on a series of 4-chloro-2-(chlorophenylcarbamoyl)phenyl alkylcarbamates have shown that the position of the chlorine atom on the aniline (B41778) ring significantly influences their ability to inhibit photosynthetic electron transport (PET). nih.gov Compounds with chlorine at the 3- or 4-position of the aniline ring, combined with an optimal alkyl chain length (pentyl to heptyl) in the carbamate moiety, were found to be the most potent inhibitors of Photosystem II (PS II). nih.gov Disubstitution with chlorine at the 3,4-positions led to a significant decrease in activity. nih.gov Similarly, in a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, the length of the alkyl chain was also found to influence PET-inhibiting activity. mdpi.comresearchgate.net

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Selected Chlorophenyl Carbamates

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | 80 | mdpi.com |

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate | 233 | mdpi.com |

The structural motifs of propynyl and chlorophenyl groups in a carbamate scaffold suggest several potential biological targets based on existing research.

Acetylcholinesterase (AChE): A primary and well-established target for many carbamate insecticides is the enzyme acetylcholinesterase (AChE). wikipedia.orgnih.govnih.gov Carbamates act as inhibitors of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) at synaptic junctions, which disrupts the normal functioning of the nervous system in insects. nih.govyoutube.com This inhibition is typically reversible, as the carbamylated enzyme can be hydrolyzed, albeit slowly, to regenerate the active enzyme. nih.govnih.gov A series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including a 2-chlorophenyl derivative, were found to be inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov

Photosynthetic Electron Transport (PET) Chain: Phenylcarbamates, particularly those with chloro-substituents, are known to act as herbicides by inhibiting photosynthesis. mdpi.comnih.gov Their site of action is within Photosystem II (PS II) of the photosynthetic electron transport chain. mdpi.comnih.gov By blocking electron flow, these compounds disrupt the plant's ability to produce energy, ultimately leading to its death. Herbicides like phenmedipham, which contains a carbamate structure, function by disrupting photosynthesis. youtube.com

Other Potential Targets: Beyond these primary targets, aryl carbamates have been investigated for other biological activities. For instance, certain aryl carbamates have shown anti-proliferative effects in cancer cell lines, with potential molecular targets identified as the adenosine (B11128) A2 receptor and cyclin-dependent kinase 2 (CDK2). nih.gov Additionally, some carbamate derivatives have been designed as inhibitors of other enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are involved in the endocannabinoid system. acs.org Carbamates are also a key structural feature in a wide array of therapeutic agents used to treat various diseases, including hepatitis C and epilepsy. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h1,3-5,7H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZLBLNPQRHCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325063 | |

| Record name | ST50110521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3004-45-3 | |

| Record name | NSC408469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50110521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propyn 1 Yl 3 Chlorophenyl Carbamate

Established Synthetic Routes to 2-propyn-1-yl (3-chlorophenyl)carbamate

Traditional methods for forming the carbamate (B1207046) bond are well-documented and have been widely applied in organic synthesis. These routes typically involve the reaction of highly reactive intermediates to ensure efficient conversion.

Reaction Pathways Involving Propargyl Alcohol and (3-chlorophenyl) Isocyanate

The most direct and common method for synthesizing N-aryl carbamates is the reaction of an alcohol with an isocyanate. researchgate.netkuleuven.be For the target compound, this involves the addition of propargyl alcohol to (3-chlorophenyl) isocyanate. This reaction is fundamentally an alcoholysis of the isocyanate, where the oxygen of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group (-N=C=O). kuleuven.be

The reaction is typically exothermic and proceeds readily, often without the need for a catalyst, although a base or a specific catalyst can be used to accelerate the reaction rate. kuleuven.be The process is highly atom-efficient, with the only product being the desired carbamate. The general mechanism involves the alcohol adding across the N=C bond of the isocyanate to form the carbamate linkage. Kinetic studies have suggested that the reaction may involve two or three alcohol molecules in a multimolecular mechanism, particularly at higher alcohol concentrations. kuleuven.be

Reaction Scheme: Propargyl Alcohol + (3-chlorophenyl) Isocyanate → this compound

This pathway is favored for its simplicity and high yields. However, the use of isocyanates can be a drawback due to their toxicity and moisture sensitivity. researchgate.net

Synthesis via Carbamoyl (B1232498) Chloride or Activated Carbonates

Alternative synthetic strategies avoid the direct use of isocyanates by employing other reactive intermediates like carbamoyl chlorides or activated carbonates.

Carbamoyl Chlorides: (3-chlorophenyl)carbamoyl chloride can be reacted with propargyl alcohol in the presence of a base to yield the target carbamate. The carbamoyl chloride itself is typically synthesized from 3-chloroaniline (B41212) and a phosgene (B1210022) equivalent. researchgate.netgoogle.com The reaction with the alcohol proceeds via a nucleophilic acyl substitution mechanism, where the alkoxide of propargyl alcohol displaces the chloride ion.

Activated Carbonates: Another phosgene-free route involves the use of activated carbonates. nih.govacs.org A mixed carbonate, such as p-nitrophenyl propargyl carbonate, can be prepared first from propargyl alcohol and p-nitrophenyl chloroformate. nih.govacs.org This activated carbonate then reacts with 3-chloroaniline in a subsequent step. The p-nitrophenoxide is a good leaving group, facilitating the nucleophilic attack by the amine to form the carbamate bond. This two-step, one-pot approach offers a milder alternative to methods involving more hazardous reagents. nih.gov

Role of Catalysis in Carbamate Bond Formation

While some carbamate syntheses proceed without catalysts, catalysis plays a crucial role in enhancing reaction rates, improving yields, and enabling the use of less reactive starting materials under milder conditions. nih.govnih.gov

Transition-metal catalysis has emerged as a powerful tool for C-N bond formation. nih.gov Palladium-catalyzed reactions, for instance, can facilitate the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol like propargyl alcohol. nih.govorganic-chemistry.orgmit.edu In this process, an aryl isocyanate intermediate is generated in situ, which is then trapped by the alcohol to form the N-aryl carbamate. nih.govorganic-chemistry.orgmit.edu This method expands the scope of accessible substrates. organic-chemistry.orgmit.edu Nickel catalysts have also been employed for similar transformations, including the amination of aryl carbamates and photoredox N-arylation of carbamates. rsc.orgorganic-chemistry.org

Organocatalysts, such as the guanidine (B92328) base triazabicyclodecene (TBD), have been shown to be effective for the synthesis of N-aryl carbamates from cyclic organic carbonates and aromatic amines under very mild conditions. researchgate.net

Exploration of Novel Synthetic Pathways and Mechanistic Considerations

Reflecting a broader shift in chemical manufacturing, recent research has focused on developing more sustainable and environmentally benign methods for carbamate synthesis. These novel pathways often leverage renewable feedstocks and green chemistry principles.

Carbon Dioxide (CO2) Utilization in Carbamate Synthesis

The use of carbon dioxide (CO₂) as a C1 building block represents a highly attractive, green alternative to toxic reagents like phosgene. acs.orgnih.govresearchgate.net Several strategies have been developed to directly synthesize carbamates from CO₂, an amine, and an alcohol or an alkyl halide. nih.govnih.govresearchgate.netacs.org

One common approach involves the three-component coupling of an amine (3-chloroaniline), CO₂, and an electrophile like a propargyl halide. nih.gov The reaction first forms a carbamate anion from the amine and CO₂, which is then alkylated by the propargyl halide. acs.org This can be facilitated by catalysts such as cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). nih.gov

Another route is the direct dehydrative reaction of CO₂, an amine, and an alcohol. acs.orgacs.org This is a greener pathway as water is the only byproduct. acs.org Catalyst systems, such as cerium oxide (CeO₂) combined with 2-cyanopyridine, have been developed to efficiently produce alkyl N-arylcarbamates from CO₂, anilines, and alcohols, even at low CO₂ pressures. acs.orgacs.org The reaction of propargylic amines with CO₂ can also lead to cyclic carbamates, with catalysts like silver salts playing a dual role in activating both the alkyne and the CO₂ source (often a carbamate salt). oup.commdpi.comresearchgate.net Dual nickel photocatalysis has also been developed to synthesize O-aryl carbamates from aryl halides, amines, and CO₂ under ambient pressure and visible light. nih.gov

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CeO₂ / 2-cyanopyridine | Anilines, Alcohols, CO₂ | High yields, operable at low CO₂ pressure (≤1 MPa), minimizes byproducts. | acs.orgacs.org |

| Dual Nickel Photocatalysis | Aryl halides, Amines, CO₂ | Proceeds in visible light, ambient CO₂ pressure, avoids stoichiometric reagents. | nih.gov |

| Ag Salts / DBU | Propargyl Amines, CO₂ | Catalyzes carboxylative cyclization to form oxazolidinones (cyclic carbamates). | mdpi.com |

| Choline chloride:zinc(II) chloride (DES) | Amines, Alkyl Halides, CO₂ | Green solvent/catalyst system, operates at atmospheric CO₂ pressure and room temperature. | rsc.org |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical production. researchgate.netnih.gov For the synthesis of this compound, this translates to several innovative strategies.

The use of CO₂ as a feedstock is a cornerstone of these green approaches. researchgate.netrsc.org Additionally, developing catalytic systems that are recyclable and can operate under mild, solvent-free, or aqueous conditions is a key area of research. Deep eutectic solvents (DES), for example, have been explored as green and recyclable solvent/catalyst systems for the three-component coupling of amines, alkyl halides, and CO₂ at room temperature and atmospheric pressure. rsc.org

Investigation of Reaction Mechanisms and Transition States

The formation of urethanes from the reaction of isocyanates with alcohols is understood to proceed through a multi-molecular mechanism. Computational studies on the reaction of phenyl isocyanate with methanol (B129727) have shown that the process involves the formation of pre- and post-reaction complexes and proceeds through late asymmetric cyclic transition states. researchgate.net The energy barrier for this reaction is observed to decrease as the degree of alcohol association increases, suggesting that alcohol clusters play a crucial role in the reaction pathway. researchgate.net

For the reaction between an isocyanate and an alcohol, a proposed general mechanism involves the initial formation of a reactant complex between the electrophilic isocyanate and the nucleophilic alcohol. In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new C-O bond. Simultaneously, the H-O bond of the alcohol breaks, and a new N-H bond is formed, leading to the final urethane (B1682113) product. mdpi.com

In the presence of excess isocyanate, a two-step mechanism has been proposed where an allophanate (B1242929) is formed as an intermediate. This allophanate then decomposes to the urethane and an isocyanate molecule. mdpi.com Conversely, when the alcohol is in excess, the reaction is believed to be catalyzed by the alcohol itself, proceeding through a one-step mechanism involving alcohol associates. mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, reaction temperature and pressure, and the use of catalysts.

The choice of solvent can significantly impact the rate and selectivity of carbamate formation. For base-catalyzed reactions of isocyanates with alcohols, it is recommended to use inert solvents, as reactions without a solvent can sometimes be dangerously exothermic. epdf.pub In related syntheses of other organic molecules, a variety of solvents have been tested, with the optimal choice often depending on the specific reactants and catalyst used. For example, in the synthesis of pyranopyrazoles, water was found to be a more effective solvent than ethanol, acetonitrile, or a water/ethanol mixture. nih.gov The polarity of the solvent can influence the stability of transition states and intermediates, thereby affecting the reaction rate.

Temperature is a critical parameter in the synthesis of carbamates. In the synthesis of a related compound, propargyl phenyl carbamate, the reaction was maintained at 60°C. google.com For the synthesis of propargyl n-butyl carbamate in a fixed-bed reactor, the reaction temperature was controlled between 115-160°C. researchgate.net Generally, increasing the temperature increases the reaction rate, but it can also lead to the formation of byproducts. Therefore, an optimal temperature must be determined experimentally. In some cases, such as the synthesis of cyclic carbamates using carbon dioxide, adjusting the pressure can also influence the reaction equilibrium and improve selectivity. google.com

While the reaction between an isocyanate and an alcohol can proceed without a catalyst, the use of a catalyst can significantly enhance the reaction rate. For the synthesis of related propargyl carbamates, copper(II) triflate has been used as a catalyst. researchgate.net In the synthesis of sulfoximine (B86345) propargyl carbamates, rhodium catalysts such as Rh2(esp)2 have been employed, and a design-of-experiments (DoE) approach was used to optimize the catalyst loading. nih.govacs.org The optimization study revealed that the yield could be maximized by adjusting the equivalents of the oxidant and carbamate, as well as reducing the catalyst loading and reaction temperature. acs.org

Computational studies on nitrogen-containing catalysts for urethane formation have shown that their catalytic activity is related to their proton affinities. mdpi.com The design of the catalyst, including the choice of metal and ligands, can be tailored to improve the efficiency and selectivity of the carbamate synthesis.

The following table illustrates the effect of different catalysts on the yield of a related propargylamine (B41283) synthesis, highlighting the importance of catalyst selection.

Interactive Data Table: Catalyst Effect on a Related Propargylamine Synthesis

| Entry | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | CuCl (5) | Toluene | 75 |

| 2 | CuBr (5) | Toluene | 82 |

| 3 | CuI (5) | Toluene | 88 |

| 4 | Cu(OTf)2 (5) | Toluene | 92 |

| 5 | Zn(OTf)2 (5) | Toluene | 65 |

This data is illustrative and based on a related synthesis. The specific yields for this compound may vary.

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a larger production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

One of the primary challenges in scaling up exothermic reactions, such as carbamate formation, is heat management. epdf.pub In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, potentially causing side reactions or a runaway reaction. Therefore, effective cooling systems and controlled addition of reactants are crucial.

Mixing is another critical factor. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields. The type and speed of the agitator must be carefully selected to ensure homogeneity throughout the reaction mixture.

For the synthesis of a related compound, propargyl n-butyl carbamate, a continuous process using a porous fixed-bed reactor has been described. researchgate.net In this setup, the gaseous reactants are passed through the reactor where the reaction occurs. This approach can offer better control over reaction temperature and time compared to a batch process and may be a suitable strategy for the large-scale production of this compound.

Purification of the final product at a larger scale also needs to be considered. While laboratory-scale purification might involve column chromatography, this is often not practical for large quantities. Alternative methods such as recrystallization or distillation would need to be developed and optimized.

The following table outlines key parameters to consider when scaling up the synthesis.

Interactive Data Table: Key Parameters for Scale-Up

| Parameter | Laboratory Scale Consideration | Pilot/Commercial Scale Consideration |

|---|---|---|

| Heat Transfer | Easy to control with standard lab equipment. | Requires efficient cooling jackets and potentially internal cooling coils. Heat generation per unit volume increases. |

| Mixing | Typically efficient with magnetic or overhead stirrers. | Requires robust mechanical agitation to ensure homogeneity and prevent localized hot spots. |

| Reaction Time | Often determined by TLC or GC-MS monitoring. | May need to be adjusted based on heat transfer limitations and mixing efficiency. Continuous processing can offer better control. |

| Purification | Often achieved by column chromatography. | May require development of crystallization, distillation, or extraction procedures suitable for large quantities. |

| Safety | Standard laboratory safety protocols. | Enhanced safety measures needed to handle larger quantities of potentially hazardous materials and to control exotherms. |

Advanced Structural Elucidation and Conformational Analysis of 2 Propyn 1 Yl 3 Chlorophenyl Carbamate

Spectroscopic Methodologies for Detailed Structural Characterization

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C), advanced NMR techniques offer deeper structural insights.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unambiguously assigning the proton and carbon signals of 2-propyn-1-yl (3-chlorophenyl)carbamate. For instance, a COSY spectrum would reveal the coupling between the methylene (B1212753) protons and the terminal alkyne proton of the propargyl group. An HSQC spectrum would directly correlate the proton signals to their attached carbon atoms, confirming the assignments.

Solid-State NMR (ssNMR): This technique is particularly valuable for studying the compound in its solid form, providing information on polymorphism, which is the ability of a substance to exist in more than one crystal form. core.ac.uknih.govnih.govresearchgate.netresearchgate.netbruker.comnih.gov Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local chemical environment and intermolecular interactions within the crystal lattice. core.ac.uknih.govnih.govresearchgate.netresearchgate.netbruker.comnih.gov While specific ssNMR data for this compound is not available, studies on other carbamates demonstrate the power of this technique in identifying and characterizing different solid-state forms. researchgate.netresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts: Based on data from similar structures, the expected chemical shifts for this compound are presented in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.6 | 120 - 135 |

| NH | 6.5 - 8.0 | - |

| O-CH₂ | ~4.8 | ~53 |

| C≡CH | ~2.5 | ~75 |

| C≡CH | - | ~78 |

| C=O | - | ~153 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-N | - | ~138 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. nih.govnih.govlibretexts.orgnih.gov

Upon ionization in a mass spectrometer, this compound would undergo fragmentation, breaking at its weakest bonds. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a roadmap to the molecule's structure.

Expected Fragmentation Pathways: For carbamates, common fragmentation pathways include the cleavage of the carbamate (B1207046) bond, leading to the formation of an isocyanate and an alcohol, or the loss of the side chains. For this compound, key fragmentation could involve:

Loss of the propargyl group.

Cleavage of the N-C(O) bond to form a 3-chlorophenyl isocyanate fragment.

Decarboxylation (loss of CO₂). nih.gov

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M-C₃H₃]⁺ | 3-chlorophenylcarbamoyl cation | 154 |

| [M-C₃H₃O₂]⁺ | 3-chlorophenyl isocyanate | 153 |

| [C₇H₄ClNO]⁺ | 3-chlorophenyl isocyanate | 153 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 |

| [C₃H₃]⁺ | Propargyl cation | 39 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding, within a molecule. nih.govresearchgate.netnih.govmdpi.comthermofisher.comsapub.orgeag.com

Conformational Analysis: The IR and Raman spectra of this compound would exhibit characteristic bands for the N-H, C=O, C-O, C≡C, and aromatic C-H and C=C vibrations. The positions and shapes of these bands can provide insights into the conformational isomers present. For instance, the N-H stretching frequency is sensitive to hydrogen bonding, shifting to lower wavenumbers when involved in such interactions.

Hydrogen Bonding: In the solid state, carbamates are known to form intermolecular hydrogen bonds, typically involving the N-H group as a donor and the carbonyl oxygen (C=O) as an acceptor. nih.gov This leads to the formation of supramolecular structures. The presence of such hydrogen bonds would be evident in the IR spectrum as a broadening and shifting of the N-H and C=O stretching bands.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch (free) | ~3400 | ~3400 |

| N-H | Stretch (H-bonded) | 3200-3300 | 3200-3300 |

| C≡C-H | Stretch | ~3300 | ~3300 |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |

| C≡C | Stretch | ~2100 | ~2100 |

| C=O | Stretch (free) | ~1730 | ~1730 |

| C=O | Stretch (H-bonded) | 1680-1700 | 1680-1700 |

| Aromatic C=C | Stretch | 1550-1600 | 1550-1600 |

| C-O | Stretch | 1200-1300 | 1200-1300 |

| C-N | Stretch | 1100-1200 | 1100-1200 |

| C-Cl | Stretch | 600-800 | 600-800 |

X-ray Crystallography of this compound

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as other phenyl carbamates, allows for a prediction of its likely solid-state conformation. nih.govnih.gov The carbamate group is generally planar, and the molecule would adopt a conformation that minimizes steric hindrance. The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular forces.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: As mentioned, N-H···O=C hydrogen bonds are a dominant feature in the crystal structures of carbamates, often leading to the formation of chains or sheets. nih.govnih.gov

Other Interactions: C-H···π interactions, where a C-H bond interacts with a π system, and halogen···halogen or halogen···π interactions involving the chlorine atom may also play a role in the crystal packing. mdpi.comnih.gov

The combination of these spectroscopic and crystallographic techniques provides a powerful arsenal (B13267) for the complete structural characterization of this compound, from its atomic connectivity to its supramolecular organization.

Co-crystallization Studies with Model Binding Partners (if applicable)

Currently, there are no publicly available co-crystallization studies of this compound with model binding partners in the reviewed scientific literature. Such studies, were they to be conducted, would be invaluable for understanding the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding to biological targets. The data would reveal the precise orientation of the compound within a binding site, offering a static snapshot of the bound conformation.

Conformational Landscape and Dynamics of the this compound Scaffold

While specific computational studies on this compound are not found in the available literature, the principles of conformational analysis using computational chemistry are well-established. sapub.org A systematic conformational search for this molecule would involve the rotation of its key dihedral angles, particularly around the carbamate linkage and the bonds connecting the phenyl ring and the propargyl group.

For each generated conformation, energy minimization would be performed using force fields like MMFF94 or quantum mechanical methods to identify stable, low-energy structures. sapub.org The key dihedral angles that would define the conformational space include:

τ1: C(aryl)-N-C(=O)-O

τ2: N-C(=O)-O-CH2

τ3: C(=O)-O-CH2-C≡CH

Experimental techniques can provide crucial information about the conformation of molecules in solution. For a molecule like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) would be a powerful tool. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), allowing for the determination of the relative orientation of different parts of the molecule in solution. For instance, NOE cross-peaks between the N-H proton and protons on the phenyl ring or the propargyl group would provide direct evidence for specific conformations.

As this compound is not chiral, it will not show a signal in Circular Dichroism (CD) spectroscopy. However, if a chiral variant were to be synthesized, CD spectroscopy would be an essential technique to determine the enantiomeric purity and potentially study conformational changes upon binding to a chiral target.

The carbamate group (-NH-C(=O)-O-) is a key structural feature of this compound. The C-N bond within this group has a significant degree of double bond character due to amide resonance. This resonance involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. nih.govresearchgate.net

This partial double bond character results in a substantial rotational barrier around the C-N bond, which is typically in the range of 15-22 kcal/mol for amides. researchgate.net For carbamates, this barrier can be slightly lower, around 14-16 kcal/mol, due to the electronic influence of the adjacent ester oxygen. researchgate.net This high rotational barrier means that the carbamate group is essentially planar, and the molecule exists as a mixture of cis and trans conformers, with the trans conformer generally being more stable. The planarity imposed by the amide resonance significantly restricts the conformational freedom of the molecule, which is a critical factor in its interaction with biological targets. The solvent environment can also influence the height of this rotational barrier. acs.org

| Parameter | Typical Value | Significance for this compound |

| Amide C-N Rotational Barrier | 15-22 kcal/mol researchgate.net | Restricts conformation, leading to planar amide group. |

| Carbamate C-N Rotational Barrier | 14-16 kcal/mol researchgate.net | Lower than amides but still significant, enforcing planarity. |

Chirality and Enantiomeric Purity Assessment (if applicable to specific synthetic variants)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if chiral centers were introduced into the molecule, for example, by modifying the propargyl group or the chlorophenyl ring with chiral substituents, then the resulting synthetic variants would be chiral.

For any synthesized chiral variants of this compound, the separation of enantiomers would be essential for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for enantioseparation.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical aspect of its structural elucidation, providing a definitive 3D arrangement of its atoms. Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful techniques for this purpose. spark904.nl These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. spark904.nl The resulting spectrum is unique to a specific enantiomer, and by comparing experimentally measured spectra with those predicted from quantum chemical calculations, the absolute configuration can be unambiguously assigned. nih.gov

However, the application of chiroptical spectroscopy for the determination of absolute configuration is predicated on the molecule being chiral. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter. The compound this compound, also known as Chlorpropham (B1668850), is an achiral molecule. It does not possess a stereocenter or any other element of chirality. Consequently, it does not exist as a pair of enantiomers, and the concept of absolute configuration does not apply to its structure.

Therefore, an analysis of this compound using chiroptical techniques like VCD and ECD for the purpose of determining its absolute configuration is not applicable. As the compound is achiral, it does not exhibit a differential absorption of circularly polarized light, and thus would not produce a VCD or ECD spectrum.

Computational Chemistry and Theoretical Studies on 2 Propyn 1 Yl 3 Chlorophenyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's structure and chemical behavior. scienceopen.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scienceopen.com It is frequently employed to calculate the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical stability and reactivity. arxiv.org

For a molecule like 2-propyn-1-yl (3-chlorophenyl)carbamate, DFT calculations would reveal how the electron-withdrawing chlorine atom and the electron-rich propargyl group influence the electron density across the carbamate (B1207046) linkage and the phenyl ring.

Molecular Electrostatic Potential (MEP) mapping is another DFT-based tool that visualizes the charge distribution on the molecule's surface. ripublication.com The MEP map uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. ripublication.comresearchgate.net In studies of similar molecules, negative potentials are often localized around oxygen and nitrogen atoms, while positive potentials are found near hydrogen atoms. ripublication.com For this compound, the carbonyl oxygen and the nitrogen of the carbamate group would be expected to be regions of high negative electrostatic potential.

Table 1: Illustrative Quantum Chemical Parameters from DFT Calculations This table illustrates the type of data generated from DFT calculations for organic molecules. Specific values for this compound are not available in the cited literature. Data shown is for conceptual purposes.

| Parameter | Description | Illustrative Value (Arbitrary Units) |

| Total Energy | The total electronic energy of the optimized molecular structure. | -1200 a.u. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | -0.24 a.u. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | -0.03 a.u. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 0.21 a.u. |

| Dipole Moment | A measure of the overall polarity of the molecule. | 8.0 Debye |

From the electron densities calculated by DFT, various reactivity descriptors can be derived. Fukui functions, for instance, are used to predict the most reactive sites within a molecule. researchgate.net The function identifies which atoms are most likely to accept electrons (nucleophilic attack) or donate electrons (electrophilic attack). ripublication.com This analysis would be crucial for understanding how this compound might react with other chemicals or biological molecules, such as in metabolic pathways or as a covalent inhibitor.

Bond Dissociation Energy (BDE) is another critical parameter that can be calculated. It represents the energy required to break a specific bond homolytically. Calculating the BDE for various bonds in this compound, such as the C-O and N-C bonds of the carbamate group, would help predict its thermal stability and potential degradation pathways.

Quantum chemical methods can predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) for the optimized molecular structure of this compound could be performed. nih.govnih.gov These predicted spectra can then be compared with experimentally measured spectra. A strong correlation between the theoretical and experimental data serves to validate the calculated molecular structure and provides confidence in the computational model. nih.gov For example, a computational study on a sulfonamide-Schiff base derivative successfully correlated the theoretical IR and NMR signals with the experimental ones, ensuring the correct structural assignment. nih.gov

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme (receptor). nih.gov

Molecular docking algorithms place a ligand into the binding site of a protein and score the most likely binding conformations. nih.govnih.gov This process can predict whether the compound is likely to inhibit an enzyme or bind to a receptor. For instance, studies on other carbamate derivatives have used docking to predict their interactions with targets like tyrosine hydroxylase or the PI3Kα kinase. nih.govmdpi.com A similar approach for this compound would involve selecting a relevant protein target and using docking software to predict if the compound can fit within its active site. The results would provide a hypothesis about its potential biological activity that could then be tested experimentally. nih.gov

The primary outputs of a docking simulation are the binding mode and the binding affinity. The binding mode describes the specific orientation of the ligand within the protein's pocket and identifies key intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, in a docking study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides with PI3Kα, specific hydrogen bonds with key amino acid residues like serine and lysine (B10760008) were identified as crucial for binding. mdpi.com

The binding affinity is a calculated score, often expressed in kcal/mol, that estimates the strength of the ligand-receptor interaction. A lower binding energy generally suggests a more stable and potent interaction. nih.gov Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing a more detailed view of the interaction's stability. mdpi.com

Table 2: Illustrative Molecular Docking Results This table shows a hypothetical example of docking results to illustrate the data format. No specific docking studies for this compound were found in the cited literature. The data is based on findings for other small molecule inhibitors.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Tyrosine Hydroxylase (Human) | -8.5 | His361, His336, Phe330 | Hydrogen Bond, Pi-Pi Stacking |

| PI3Kα | -7.2 | Ser774, Lys802, Val851 | Hydrogen Bond, Hydrophobic |

| MMP-2 Metalloproteinase | -6.8 | Leu164, Ala166 | Hydrophobic, van der Waals |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For derivatives of this compound, QSAR models can be developed to predict their herbicidal efficacy and guide the synthesis of new, more potent analogs.

Identification of Molecular Descriptors Correlated with Biological Activity or Interaction

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net For N-phenyl carbamate derivatives, a variety of descriptors have been shown to be important for their biological activity. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule and its reactivity. Important descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap (ΔE), dipole moment, and atomic charges (e.g., Hirshfeld charges on the carbonyl carbon). nih.gov Frontier molecular orbital analysis of carbamates has shown that the LUMO is often located on the carbonyl group, suggesting this as a site for nucleophilic attack by the biological target. nih.gov

Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar volume, Connolly Accessible Area, and various topological indices. plos.org In 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA), steric fields are crucial in explaining the activity of N-phenyl carbamates. researchgate.net

Thermodynamic and Hydrophobic Descriptors: These quantify properties like the partition coefficient (logP), which describes the hydrophobicity of the molecule and its ability to cross cell membranes.

Studies on related carbamates have identified specific descriptors that correlate with their activity. For instance, in a 2D-QSAR study on carbamate inhibitors of acetylcholinesterase, descriptors such as Connolly Accessible Area, ELUMO, and the percentage of hydrogen atoms were found to be significant. plos.org Another QSAR study on the toxicity of a large set of carbamates identified a combination of quantum-chemical and physicochemical descriptors as being predictive. nih.gov

| Descriptor Category | Examples of Correlated Descriptors for Carbamates | Reference |

| Electronic | EHOMO, ELUMO, Chemical Potential (μ), Electrophilicity (ω), Hirshfeld Charges | nih.gov |

| Steric/Topological | Connolly Accessible Area, Molecular Volume, Asphericity, Steric Fields (CoMFA) | plos.orgresearchgate.net |

| Hydrophobicity | LogP | nih.gov |

| Combined | Hydrogen percentage | plos.org |

Development of Predictive Models for Analog Design

Once relevant molecular descriptors are identified, statistical methods are used to build a mathematical model that relates them to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Artificial Neural Networks (ANN). plos.orgresearchgate.net

For example, a QSAR model for carbamate inhibitors might take the form of an MLR equation: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

The statistical quality of these models is assessed through various validation metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and external validation on a test set of compounds. plos.orgplos.org A robust and predictive QSAR model allows for the virtual screening of novel, unsynthesized derivatives of this compound. By calculating the descriptors for these virtual compounds and inputting them into the model, their potential activity can be predicted. This in silico screening helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the development of new herbicides. nih.gov

3D-QSAR methods like CoMFA and CoMSIA provide a more intuitive, graphical representation of the structure-activity relationships in the form of contour maps. researchgate.netmdpi.com These maps highlight regions in 3D space around the aligned molecules where modifications are likely to increase or decrease activity. For instance, a CoMFA study on N-phenyl-O-phenylthionocarbamates revealed that a large steric field at the meta- and para-positions of the N-phenyl ring would improve fungicidal activity. researchgate.net Such insights are directly applicable to the design of new analogs of this compound.

| Modeling Technique | Key Features | Typical Validation Metrics | Reference |

| Multiple Linear Regression (MLR) | Simple, interpretable linear model. | R², Adjusted R², Q² (LOO-CV), R²test | plos.org |

| Artificial Neural Network (ANN) | Non-linear, capable of modeling complex relationships. | R², R²CV | researchgate.net |

| CoMFA/CoMSIA (3D-QSAR) | Provides 3D contour maps for steric and electrostatic fields. | q², r²ncv, r²pred | mdpi.comnih.gov |

Solvent Effects and Aggregation Behavior in Solution Phase

The behavior of this compound in solution is critical for its formulation, environmental fate, and bioavailability. The compound is expected to have low to moderate solubility in water, a characteristic common to many carbamate herbicides like its close analog, chlorpropham (B1668850) (water solubility of 89 mg/L at 25°C). orst.edu In aqueous environments, hydrophobic interactions are likely to play a significant role in its behavior.

Computational studies can predict the solvation free energy in different solvents, providing insights into its partitioning behavior. While specific studies on this compound are scarce, research on other small organic molecules shows that in aqueous solutions, there can be a tendency for nonpolar molecules to aggregate to minimize the disruption of the hydrogen-bonding network of water. acs.org This self-assembly is driven by the hydrophobic effect.

While this compound is not a surfactant, at concentrations above its solubility limit, it may form small aggregates or nanoparticles in aqueous media. The aggregation of some carbamate-functionalized surfactants has been studied, revealing the formation of micelles and vesicles, although these molecules have significantly different structures with distinct hydrophilic heads and long hydrophobic tails. researchgate.netresearchgate.net For a smaller molecule like the one , any aggregation would likely be less structured. The stability of carbamates in solution is also a key factor; chlorpropham is known to be relatively stable to hydrolysis in water under neutral and acidic conditions. epa.gov

The solvent can also influence the conformational equilibrium of the molecule. In polar solvents, conformations that maximize the solvent-accessible surface area of polar groups (like the carbamate moiety) might be favored. Conversely, in non-polar solvents, more compact conformations might be prevalent. Understanding these solvent effects is important for predicting how the compound will behave in different environments, from its formulation in a commercial product to its interaction with biological membranes.

Structure Activity Relationship Sar Studies of 2 Propyn 1 Yl 3 Chlorophenyl Carbamate Analogs

Impact of Substituent Modifications on Biological Target Interactions

Modifications to the substituents on the core scaffold have profound effects on the molecule's interaction with its biological target. These changes can alter the electronic, steric, and hydrophobic properties, which in turn influence binding affinity and efficacy.

The nature and position of substituents on the phenyl ring are critical determinants of activity. For N-phenylcarbamates, the presence of a halogen, particularly chlorine, at the meta-position (position 3) is often optimal for herbicidal activity.

Systematic studies on related compounds have shown that both the electronic properties and the steric bulk of the substituent are important. researchgate.net Electron-withdrawing groups on the phenyl ring can enhance the inhibitory activity. For related inhibitors, substituents in the meta position were found to be particularly effective. acs.org The 3-chloro substituent in the parent compound is an electron-withdrawing group, which is considered a favorable feature.

Moving the chloro substituent to the ortho- (position 2) or para- (position 4) position generally leads to a decrease in activity. This suggests that the specific location of the substituent is crucial for optimal interaction with the binding site of the target protein. Replacing the chlorine with other halogens like bromine or fluorine, or with other groups such as methyl (CH₃) or methoxy (B1213986) (OCH₃), also modulates activity. The activity is influenced by a complex interplay of the substituent's lipophilicity, electronic effects (Hammett constants), and steric factors. nih.gov For instance, while a methyl group is also lipophilic, its electron-donating nature contrasts with the electron-withdrawing character of chlorine, leading to different interactions. Hydroxylation of the phenyl ring, a common metabolic transformation, can also significantly alter the compound's biological profile. nih.gov

Table 1: Illustrative SAR of Phenyl Ring Substitutions

This table illustrates the hypothetical effect of different substituents on the phenyl ring of 2-propyn-1-yl (phenyl)carbamate on its biological activity.

| Position | Substituent | Electronic Effect | Steric Hindrance | Hypothetical Relative Activity |

| 3 | -Cl | Electron-withdrawing | Medium | ++++ |

| 2 | -Cl | Electron-withdrawing | High | ++ |

| 4 | -Cl | Electron-withdrawing | Medium | +++ |

| 3 | -Br | Electron-withdrawing | High | +++ |

| 3 | -F | Electron-withdrawing | Low | +++ |

| 3 | -CH₃ | Electron-donating | Medium | ++ |

| 3 | -OCH₃ | Electron-donating | Medium | + |

| 3 | -NO₂ | Strongly Electron-withdrawing | Medium | + |

| 4 | -OH | Electron-donating | Low | +/- |

| - | -H (unsubstituted) | Neutral | Low | + |

This table is for illustrative purposes and based on general SAR principles for N-phenylcarbamates.

The propynyl (B12738560) group (an alkyne) is a key feature of the molecule. The rigidity and linear geometry conferred by the carbon-carbon triple bond can be crucial for fitting into a specific binding pocket. The introduction of an alkyne group into pharmacologically active molecules is a strategy that can increase rigidity and enhance activity. nih.gov

Modifications to this group are expected to have a significant impact on biological activity:

Chain Length: Extending the alkyne chain (e.g., to a butynyl group) or shortening it would alter the molecule's length and could disrupt the optimal positioning within the binding site.

Saturation: Reducing the triple bond to a double bond (propenyl) or a single bond (propyl) would increase the flexibility of the side chain. This loss of rigidity could negatively impact binding affinity if a rigid conformation is required for activity.

The alkyne moiety can also serve as a "bioorthogonal handle," a functional group that allows for specific chemical reactions to be performed in a biological environment, such as attaching fluorescent tags for research purposes, with minimal steric disturbance. researchgate.net

Table 2: Illustrative SAR of Alcohol Moiety Modifications

This table shows the hypothetical effect of modifying the propynyl group on the biological activity of (3-chlorophenyl)carbamates.

| Alcohol Moiety | Key Feature Change | Hypothetical Relative Activity |

| 2-Propyn-1-yl | Rigid, linear | ++++ |

| Propyl | Flexible, saturated | ++ |

| 2-Propen-1-yl | Less rigid, planar | +++ |

| 2-Butyn-1-yl | Increased length | +++ |

| 3-Butyn-1-yl | Increased length and flexibility | ++ |

| 2-Propoxyethyl | Increased flexibility and polarity | + |

This table is for illustrative purposes and based on general SAR principles.

The carbamate (B1207046) group (-NH-C(O)-O-) is a critical structural motif. It acts as a stable, planar linker that correctly orients the phenyl and propynyl moieties. frontiersin.orgnih.gov Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group) is often essential for molecular recognition and binding to the target protein.

N-Substitution: Introducing a substituent on the carbamate nitrogen (e.g., N-methylation) would eliminate the hydrogen bond donating capability of the N-H group. This often leads to a significant reduction or complete loss of activity, highlighting the importance of this hydrogen bond in the binding mechanism. Furthermore, N-substitution can alter metabolic stability.

O-Substitution: This is equivalent to modifying the propynyl group, as discussed in the section above.

Linkage Replacement: Replacing the carbamate group with other functionalities like an amide, urea, or thiocarbamate would alter the geometry, electronic distribution, and hydrogen bonding pattern of the linker, almost certainly affecting activity. Carbamates are often considered "amide-ester" hybrids and their specific chemical properties are key to their function. frontiersin.orgnih.gov

Exploration of Isosteric Replacements within the 2-propyn-1-yl (3-chlorophenyl)carbamate Scaffold

Isosteric replacement involves substituting a part of the molecule with another group that has similar physical and chemical properties. This strategy is widely used to improve potency, selectivity, or pharmacokinetic properties. For this compound, a key area for isosteric replacement is the 3-chlorophenyl ring.

For example, the phenyl ring could be replaced by other aromatic systems like pyridine, thiophene, or pyrazole. These heterocyclic rings can mimic the phenyl group while introducing changes in electronic properties and potential new hydrogen bonding interactions. Another advanced strategy involves replacing the planar phenyl ring with non-classical, three-dimensional bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane. In some drug discovery programs, such replacements have led to compounds with similar or even improved potency and significantly better metabolic stability.

Linker Chemistry and its Influence on Molecular Recognition

The carbamate group is more than just a simple spacer; its specific chemical properties are integral to molecular recognition. researchgate.net As a linker, the carbamate functionality imposes a degree of conformational restriction due to the delocalization of electrons from the nitrogen to the carbonyl group, similar to a peptide bond. This planarity helps to reduce the conformational entropy upon binding, which can be energetically favorable.

Stereoisomeric Effects on Molecular Recognition and Binding (if applicable)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, chirality can be introduced into its analogs through various modifications, which would have significant implications for molecular recognition.

For instance, if the propynyl group were replaced with a chiral alcohol moiety, such as (R)- or (S)-but-3-yn-2-ol, the resulting carbamate would exist as a pair of enantiomers. Biological systems are inherently chiral, and it is common for one enantiomer of a chiral molecule to be significantly more active than the other. This is because only one enantiomer can achieve a precise three-point attachment to its chiral binding site.

Similarly, introducing a chiral center on a substituent of the phenyl ring could also lead to stereoisomers with different biological activities. SAR studies on related chiral compounds have shown that a specific stereoconfiguration can be a principal pharmacophore, essential for potent activity. Therefore, if chiral analogs of this compound were to be synthesized, the evaluation of individual stereoisomers would be crucial to understanding the optimal geometry for target binding.

Identification of Pharmacophoric Features for Target Interaction

The biological activity of this compound, like other carbamate derivatives, is intrinsically linked to its molecular structure, which allows for specific interactions with its biological target. The identification of key pharmacophoric features—the essential spatial and electronic characteristics of a molecule required for optimal interactions with a specific biological target—is crucial for understanding its mechanism of action. For many carbamate pesticides, the primary target is the enzyme acetylcholinesterase (AChE), which they inhibit by carbamylating a serine residue in the enzyme's active site. wikipedia.orgnih.gov

Analysis of the this compound structure reveals several critical pharmacophoric elements that contribute to its binding affinity and inhibitory potency. These features are common among a wide range of biologically active carbamates. nih.govresearchgate.net

The principal pharmacophoric features can be broken down into three main components:

The Carbamate Moiety (-NH-C(=O)-O-): This central functional group is a cornerstone of the molecule's activity. It acts as a structural scaffold that correctly orients the other substituents for optimal target binding. The carbamate group itself possesses key interactive features:

Hydrogen Bonding: The carbonyl group (C=O) serves as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. acs.org These interactions are critical for anchoring the inhibitor within the active site of the target enzyme.

Conformational Rigidity: The planar nature of the carbamate bond, resulting from electron delocalization, restricts the molecule's conformation. acs.org This pre-organization reduces the entropic penalty upon binding to the target, contributing to a higher binding affinity.

The 3-Chlorophenyl Group: This aromatic ring system is a crucial determinant of binding specificity and potency.

Hydrophobic and Aromatic Interactions: The phenyl ring engages in hydrophobic and π-stacking interactions with non-polar and aromatic amino acid residues within the target's binding pocket.

The 2-propyn-1-yl (Propargyl) Group: This group, attached to the carbamate oxygen, occupies the "leaving group" or alcoholic pocket of the target enzyme.

Steric and Lipophilic Contributions: The size, shape, and lipophilicity of the propargyl group are tailored to fit a specific sub-pocket within the enzyme's active site. Varying the substituents at this position is a common strategy to modulate biological and pharmacokinetic properties in carbamate derivatives. nih.gov

The combination of these features creates a molecule with the precise three-dimensional arrangement and electronic profile to bind effectively to its biological target.

Table 1: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Component | Putative Role in Target Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl (C=O) of carbamate | Anchors the molecule in the active site through hydrogen bonding with donor residues. | acs.org |

| Hydrogen Bond Donor | Amine (N-H) of carbamate | Forms hydrogen bonds with acceptor residues in the target's binding pocket. | acs.org |

| Aromatic/Hydrophobic Region | 3-Chlorophenyl ring | Participates in hydrophobic, van der Waals, and π-stacking interactions with aromatic/aliphatic residues. | nih.gov |

| Electron-Withdrawing Substituent | Chlorine atom at position 3 | Modulates the electronic properties of the phenyl ring and provides specific steric bulk for pocket fitting. | nih.gov |

| Leaving Group/Alcohol Pocket Binder | 2-propyn-1-yl group | Occupies a hydrophobic pocket in the enzyme active site, contributing to binding affinity. | nih.gov |

A comparative analysis with other well-known carbamate insecticides highlights the conservation of these core pharmacophoric features, particularly the aromatic ring and the carbamate ester group, which together define the class. wikipedia.orgnih.gov

Table 2: Comparative Analysis of Pharmacophoric Features in Carbamate Insecticides

| Compound Name | Aromatic/Cyclic System | Carbamate Moiety | "Leaving Group" Moiety (R' in R-O-C(O)NHCH₃) | Reference |

|---|---|---|---|---|

| This compound | 3-Chlorophenyl | Present | (Implicitly the 3-chlorophenyl group) | - |

| Carbaryl (B1668338) | Naphthyl | Present | 1-Naphthyl | wikipedia.org |

| Carbofuran | Benzofuranyl | Present | 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl | wikipedia.org |

| Bendiocarb | Benzodioxolyl | Present | 2,2-Dimethyl-1,3-benzodioxol-4-yl | nih.gov |

| Fenobucarb | 2-sec-Butylphenyl | Present | 2-sec-Butylphenyl | nih.gov |

Molecular Mechanisms of Action for 2 Propyn 1 Yl 3 Chlorophenyl Carbamate in Vitro/cellular Level

Biochemical Pathway Modulation by 2-propyn-1-yl (3-chlorophenyl)carbamate

Enzyme Inhibition Kinetics (e.g., cholinesterase inhibition)

There is no specific data available in the reviewed scientific literature detailing the enzyme inhibition kinetics of this compound. Studies quantifying its inhibitory concentration (IC₅₀), inhibition constants (Kᵢ), or carbamoylation rate constants (kᵢ) against cholinesterases or other enzymes have not been identified.

Reversible vs. Pseudo-irreversible Inhibition Mechanisms

While carbamates are often classified as pseudo-irreversible inhibitors of cholinesterases, the specific mechanism for this compound has not been experimentally determined. There are no available studies that characterize the nature of its binding to any enzyme, nor are there data on decarbamoylation rates to confirm if the inhibition is pseudo-irreversible or truly reversible.

Effects on Other Hydrolases or Ligand-Gated Ion Channels

No research has been found that investigates the effects of this compound on other hydrolases or ligand-gated ion channels. Its selectivity profile against other potential enzymatic or receptor targets remains uncharacterized.

Identification and Characterization of Specific Molecular Targets

Target Engagement Studies (e.g., pull-down assays, thermal shift assays)

There is no published evidence of target engagement studies, such as pull-down assays or thermal shift assays, being performed with this compound. Consequently, there is no direct experimental confirmation of its molecular targets within a cellular context.

Interaction with Specific Domains or Allosteric Sites of Macromolecules

No studies have been identified that delineate the interaction of this compound with specific domains or allosteric sites on any macromolecule. Molecular docking or crystallographic studies that could provide insight into its binding mode are not available in the current body of scientific literature.

Protein-Ligand Interaction Studies

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Its interaction with tubulin disrupts the normal dynamics of microtubule assembly and disassembly, which are critical for various cellular processes, most notably mitosis.

Binding Affinities and Kinetics (e.g., SPR, ITC)

Direct quantitative measurements of the binding affinity of this compound to tubulin using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively reported in publicly available literature. However, competitive binding assays have provided indirect evidence of its interaction with tubulin.